molecular formula C11H11NO2 B130943 4-Methoxy-1-methylquinolin-2-one CAS No. 32262-18-3

4-Methoxy-1-methylquinolin-2-one

Cat. No. B130943
CAS RN: 32262-18-3
M. Wt: 189.21 g/mol
InChI Key: SPBLFONLHXBBQE-UHFFFAOYSA-N
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Description

The compound 4-Methoxy-1-methylquinolin-2-one is a quinoline derivative that has been the subject of various studies due to its potential applications in medicinal chemistry and as a fluorophore. Quinoline derivatives are known for their diverse biological activities, including anticancer properties, as seen in the discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, which is a potent apoptosis inducer and has shown efficacy in cancer models . Additionally, the methoxy group on the quinoline structure has been associated with binding affinity in ligands for apamin-sensitive Ca2+-activated K+ channels .

Synthesis Analysis

The synthesis of quinoline derivatives can involve multiple steps, including cyclization, nitration, and chlorination, as demonstrated in the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline . A novel one-pot synthesis method has also been reported for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, showcasing the versatility of synthetic approaches for quinoline compounds .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as NMR spectroscopy. For instance, the reaction products of 3-acyl-4-methoxy-1-methylquinolinones with hydroxylamine have been structurally characterized using multinuclear (13C and 15N) magnetic resonance spectroscopy . Crystallographic studies have also been employed to confirm the structure of synthesized compounds, as seen in the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including those with hydroxylamine, which can lead to the formation of isoxazole and oxazole derivatives . The reactivity of quinoline compounds with alcohols and amines has been explored for the development of fluorescence derivatization reagents, which are useful in high-performance liquid chromatography .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as their fluorescence characteristics, are of significant interest. For example, 6-methoxy-4-quinolone has been identified as a novel fluorophore with strong fluorescence across a wide pH range, making it suitable for biomedical analysis . The fluorescence properties of quinoline derivatives can be tailored by modifying their structure, as seen with the synthesis of 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, which serves as a sensitive fluorescence derivatization reagent for both alcohols and amines .

Scientific Research Applications

Antitumor and Anticancer Applications

4-Methoxy-1-methylquinolin-2-one derivatives have shown significant promise in antitumor and anticancer research. For instance, a study found that certain analogues of this compound exhibited high antiproliferative activity against human tumor cell lines, showing potent inhibition of tumor growth in mice without obvious toxicity (Cui et al., 2017). Another research indicated that these derivatives could act as tubulin-binding tumor-vascular disrupting agents, targeting established blood vessels in tumors and inducing apoptosis (Wang et al., 2014).

Synthesis and Chemical Properties

There has been significant focus on improving the synthesis routes for derivatives of 4-Methoxy-1-methylquinolin-2-one, with studies aiming to develop more efficient, cost-effective methods. For example, research on the synthesis of 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, a key intermediate in the synthesis of certain inhibitors, highlighted an improved synthesis route that is convenient and efficient (Xing, 2009).

Antimicrobial Activity

Research into the antimicrobial properties of 4-Methoxy-1-methylquinolin-2-one derivatives has yielded promising results. Certain derivatives have been found to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antimicrobial agents (Meyer et al., 2001).

Spectroscopic and Structural Studies

Studies have also been conducted on the spectroscopic and structural properties of 4-Methoxy-1-methylquinolin-2-one derivatives. This includes research into their tautomeric nature and the use of various spectroscopic techniques to understand their structural characteristics (Mphahlele & El‐Nahas, 2004).

Molecular Docking and Computational Studies

Molecular docking and computational studies of 4-Methoxy-1-methylquinolin-2-one derivatives have been explored, particularly in the context of their interaction with various biological receptors. These studies are crucial for understanding the molecular basis of their activity and potential therapeutic applications (Nair et al., 2014).

properties

IUPAC Name

4-methoxy-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-9-6-4-3-5-8(9)10(14-2)7-11(12)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBLFONLHXBBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186013
Record name 2(1H)-Quinolinone, 4-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1-methylquinolin-2-one

CAS RN

32262-18-3
Record name 4-Methoxy-1-methyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32262-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Quinolinone, 4-methoxy-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032262183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Quinolinone, 4-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
FM Oliveira, LM Conserva, JGS Maia, GMP Guilhon - Phytochemistry, 1996 - Elsevier
… The four known furoquinoline alkaloids [11] and 4methoxy- 1-methylquinolin-2-one [ 12] … Rechromatography (silica gel, benzene-EtOAc, 7:3) gave 4-methoxy-1methylquinolin-2-one …
Number of citations: 57 www.sciencedirect.com
CH Yang, MJ Cheng, SJ Lee, CW Yang… - Chemistry & …, 2009 - Wiley Online Library
A dihydrobenzo[c]phenanthridine alkaloid, epizanthocadinanine A (1), together with 27 known compounds, including eight benzo[c]phenanthridines, ie, oxynitidine (2), oxyavicine (3), …
Number of citations: 69 onlinelibrary.wiley.com
MF Grundon - Natural Product Reports, 1987 - pubs.rsc.org
… of Euodia lunuankenda were studied by two research groups; both the aerial parts of the plant6 and the roots' were shown to contain evolitrine and 4-methoxy- 1 -methylquinolin-2-one, …
Number of citations: 22 pubs.rsc.org
XF Shang, SL Morris‐Natschke, YQ Liu… - Medicinal research …, 2018 - Wiley Online Library
Quinoline and quinazoline alkaloids, two important classes of N‐based heterocyclic compounds, have attracted tremendous attention from researchers worldwide since the 19th century…
Number of citations: 280 onlinelibrary.wiley.com
XF Shang, SL Morris‐Natschke… - Medicinal research …, 2018 - Wiley Online Library
… Among quinoline alkaloids reported with antimalarial activity between 2009 and 2016, examples are 6-methoxy-7-hydroxydictamnine,36 4-methoxy-1-methylquinolin-2-one,82 (2′R)-2…
Number of citations: 121 onlinelibrary.wiley.com
MF Grundon - Natural Product Reports, 1988 - pubs.rsc.org
Sixteen new quinoline and quinolinone alkaloids have been reported during the period of coverage of this review and are included, with known alkaloids that have been obtained from …
Number of citations: 30 pubs.rsc.org
JP Michael - Second Supplements to the 2nd Edition of Rodd's …, 1991 - Elsevier
… N-Methylschinifolinr (68) has also been synthesised by palladium- induced Heck coupling of 3-iodo-4-methoxy- 1-methylquinolin-2-one and 2- methylbut-3-en-2-ol (J. Reisch and M. …
Number of citations: 4 www.sciencedirect.com
MF Grundon - Natural Product Reports, 1985 - pubs.rsc.org
A new alkaloid, broussonetine (7), has been isolated from Broussonetia zeyfanica (M~ raceae),~ which was shown previously to contain 4-formyl-8-hydroxyquinoline (cf. ref. 16b). The …
Number of citations: 13 pubs.rsc.org
E Mohamed Eliaser, J Hui Ho, N Mohd. Hashim… - Molecules, 2018 - mdpi.com
Natural products, either pure compounds or standardized plant extracts, have provided opportunities for the discovery of new drugs. Nowadays, most of the world’s population still relies …
Number of citations: 24 www.mdpi.com
R Kaur, K Kumar - European Journal of Medicinal Chemistry, 2021 - Elsevier
In current scenario, various heterocycles have come up exhibiting crucial role in various medicinal agents which are valuable for mankind. Out of diverse range of heterocycle, quinoline …
Number of citations: 85 www.sciencedirect.com

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